2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine
Overview
Description
“2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” is a chemical compound with the molecular weight of 179.61 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” consists of a pyridine ring attached to a pyrazole ring via a methylene bridge, with chlorine substituents on both rings . The InChI code for this compound is 1S/C8H6ClN3/c9-8-6-7 (2-4-10-8)12-5-1-3-11-12/h1-6H .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” are not detailed in the literature, pyrazole compounds are known to participate in a variety of reactions. For instance, they can undergo [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles .Physical And Chemical Properties Analysis
“2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” is a powder at room temperature with a melting point of 111-113°C .Scientific Research Applications
Antiviral Research
Pyrazole derivatives, which include the core structure of 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine, have been studied for their antiviral properties. These compounds have shown inhibitory activity against influenza A and other viruses. The specific structural features of these derivatives allow them to bind with high affinity to viral proteins, potentially interfering with the virus’s ability to replicate .
Anti-inflammatory Studies
The anti-inflammatory potential of pyrazole derivatives is another area of interest. By modulating the inflammatory pathways, these compounds can contribute to the development of new therapeutic agents that may be more effective or have fewer side effects than current medications .
Anticancer Applications
Research into the anticancer properties of pyrazole derivatives is ongoing. These compounds may inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. The ability to synthesize various scaffolds of indole, which is structurally related to pyrazole, allows for the screening of different pharmacological activities .
Antimicrobial Activity
The structural versatility of pyrazole derivatives makes them suitable candidates for antimicrobial agents. Their potential to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes could lead to the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antileishmanial and Antimalarial Research
Pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities. These activities are crucial in the fight against neglected tropical diseases affecting millions worldwide. The efficacy of these compounds against Leishmania strains and Plasmodium species has been demonstrated through in vitro and in vivo studies .
Molecular Docking and Simulation Studies
Molecular docking studies of pyrazole derivatives, including those similar to 2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine, have provided insights into their interactions with biological targets. These studies help predict the binding affinity and therapeutic potential of these compounds .
Pharmacophore Development
The diverse biological activities of pyrazole derivatives make them excellent pharmacophores for drug development. Researchers can use these compounds as a starting point to design new drugs with improved efficacy and safety profiles .
Chemical Synthesis and Modification
The chemical structure of pyrazole derivatives allows for a wide range of modifications, enabling the synthesis of compounds with tailored properties for specific applications. This flexibility is essential for the discovery of new drugs and the optimization of existing ones .
Safety and Hazards
The safety information for “2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-4-[(4-chloropyrazol-1-yl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-8-4-13-14(6-8)5-7-1-2-12-9(11)3-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNOPWZQDVXQKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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